molecular formula C23H22F2N2O3 B7681923 N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide

N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide

Katalognummer B7681923
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: STSDBYPOPYGADT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide, also known as LDK378, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that is involved in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). LDK378 has shown promise in preclinical and clinical studies as a targeted therapy for ALK-positive NSCLC.

Wirkmechanismus

N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide is a small molecule inhibitor of ALK, which is a receptor tyrosine kinase that is involved in the development and progression of various cancers, including NSCLC. ALK activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and migration. N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide binds to the ATP-binding site of ALK and inhibits its kinase activity, which leads to the inhibition of downstream signaling pathways and the induction of apoptosis in ALK-positive cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has been shown to have biochemical and physiological effects on ALK-positive cancer cells. In preclinical studies, N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has been shown to inhibit the phosphorylation of ALK and downstream signaling proteins, such as AKT and ERK. N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has also been shown to induce apoptosis in ALK-positive cancer cells. In clinical studies, N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has been shown to have antitumor activity in patients with ALK-positive NSCLC, with high response rates and prolonged progression-free survival.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has several advantages and limitations for lab experiments. One advantage is that it is a targeted therapy for ALK-positive NSCLC, which allows for the specific inhibition of ALK and downstream signaling pathways. Another advantage is that it has shown promising results in preclinical and clinical studies, which suggests that it may be an effective therapy for ALK-positive NSCLC. One limitation is that it may not be effective in patients with ALK-negative NSCLC. Another limitation is that it may have off-target effects on other kinases, which could lead to adverse effects.

Zukünftige Richtungen

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide. One direction is to investigate the mechanisms of resistance to N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide in ALK-positive NSCLC, which could lead to the development of strategies to overcome resistance. Another direction is to investigate the use of N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide in combination with other therapies, such as chemotherapy or immunotherapy, which could enhance its antitumor activity. Another direction is to investigate the use of N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide in other ALK-positive cancers, such as neuroblastoma or inflammatory myofibroblastic tumors.

Synthesemethoden

The synthesis of N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-fluoroaniline to form 2-(2-fluoroanilino)-4-methoxybenzaldehyde. This intermediate is then reacted with 2-fluorobenzylamine to form 2-(2-fluoro-N-[(2-fluorophenyl)methyl]anilino)-4-methoxybenzaldehyde. The final step involves the reaction of this intermediate with acetic anhydride to form N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has been extensively studied in preclinical and clinical studies as a targeted therapy for ALK-positive NSCLC. In preclinical studies, N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has been shown to inhibit the growth of ALK-positive NSCLC cell lines and xenografts. In clinical studies, N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has shown promising results in patients with ALK-positive NSCLC, with high response rates and prolonged progression-free survival.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O3/c1-29-17-11-12-20(22(13-17)30-2)26-23(28)15-27(21-10-6-5-9-19(21)25)14-16-7-3-4-8-18(16)24/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSDBYPOPYGADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=CC=C2F)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.